![molecular formula C12H6ClFN2OS2 B5802067 3-chloro-4-fluoro-N-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide](/img/structure/B5802067.png)
3-chloro-4-fluoro-N-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-4-fluoro-N-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a benzothiophene ring and a thiazole ring, which are known for their biological activities.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-chloro-4-fluoro-N-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound has antitumor activity in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-4-fluoro-N-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide in lab experiments is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of 3-chloro-4-fluoro-N-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide. One direction is the investigation of its potential as a drug target for other diseases, such as Alzheimer's disease and diabetes. Another direction is the exploration of its potential as a building block for organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 3-chloro-4-fluoro-N-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide involves the reaction of 2-amino-4-chloro-5-fluorothiazole with 2-bromo-1-benzothiophene-4-carboxylic acid, followed by the reaction with thionyl chloride and then with 2-aminothiazole. The final product is obtained by the reaction of the intermediate with acetic anhydride and then with triethylamine.
Scientific Research Applications
3-chloro-4-fluoro-N-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In pharmacology, this compound has been studied for its potential as a drug target for various diseases, including Alzheimer's disease and diabetes. In materials science, this compound has been investigated for its potential as a building block for organic electronics.
properties
IUPAC Name |
3-chloro-4-fluoro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN2OS2/c13-9-8-6(14)2-1-3-7(8)19-10(9)11(17)16-12-15-4-5-18-12/h1-5H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZGZWFAXVKLKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NC3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
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